molecular formula C22H21BrN4O B2512924 1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326847-74-8

1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2512924
CAS No.: 1326847-74-8
M. Wt: 437.341
InChI Key: HMLRQEFYHGUPCD-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 4-bromophenyl group at position 1 and a 4-tert-butylbenzyl moiety at position 3. The core pyrazolopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets . This compound has been investigated for anticonvulsant activity, as pyrazolopyrimidinones are known to modulate central nervous system targets like GABA receptors and phosphodiesterases .

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-tert-butylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN4O/c1-22(2,3)16-6-4-15(5-7-16)13-26-14-24-20-19(21(26)28)12-25-27(20)18-10-8-17(23)9-11-18/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLRQEFYHGUPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are noted for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20BrN3O. The presence of bromine and tert-butyl groups enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in cancer progression, particularly through the disruption of microtubule dynamics essential for cell division. This mechanism positions it as a potential chemotherapeutic agent.

Antitumor Activity

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidines exhibit significant antitumor activity. For instance:

  • In vitro studies : The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells), showing IC50 values in the low micromolar range.
  • Mechanistic studies : It was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In vivo models : In murine models of inflammation (e.g., carrageenan-induced paw edema), it significantly reduced swelling compared to control groups.
  • Cytokine assays : The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.

Antimicrobial Activity

The antimicrobial potential of the compound has been assessed against various pathogens:

  • Bacterial strains : It exhibited broad-spectrum antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) with MIC values ranging from 15 to 30 µg/mL.
  • Fungal strains : The compound also showed antifungal activity against Candida albicans with comparable MIC values.

Data Table: Summary of Biological Activities

Activity TypeTest System/ModelObserved EffectReference
AntitumorMCF-7 Cell LineIC50 ~ 10 µM
A549 Cell LineInduction of apoptosis
Anti-inflammatoryMurine Paw Edema ModelSignificant reduction in edema
Macrophage Cytokine AssayDecreased TNF-alpha and IL-6
AntimicrobialStaphylococcus aureusMIC ~ 15 µg/mL
Escherichia coliMIC ~ 30 µg/mL
Candida albicansMIC ~ 20 µg/mL

Case Studies

  • Antitumor Efficacy : A study conducted by Shen et al. demonstrated that the compound effectively inhibited tumor growth in xenograft models, leading to a significant increase in survival rates among treated mice compared to controls.
  • Anti-inflammatory Mechanism : Research published in Molecular Pharmacology outlined the compound's ability to modulate NF-kB signaling pathways, resulting in reduced expression of inflammatory mediators.

Scientific Research Applications

Structure and Composition

The molecular formula of 1-(4-bromophenyl)-5-(4-tert-butylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is C19H20BrN3OC_{19}H_{20}BrN_3O. Its structure features a pyrazolo[3,4-d]pyrimidine core substituted with a bromophenyl and a tert-butylbenzyl group. The presence of these substituents is significant for its biological activity and solubility properties.

Anticancer Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Another significant application is its anti-inflammatory activity. Compounds within the pyrazolo family have demonstrated efficacy in reducing inflammation markers in preclinical models. The specific compound's structure allows it to interact with inflammatory pathways, potentially leading to novel treatments for inflammatory diseases .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit specific kinases involved in cellular signaling pathways associated with cancer progression and inflammation. The inhibition of these enzymes could provide therapeutic benefits in managing diseases characterized by dysregulated signaling .

Antimicrobial Properties

The antimicrobial activity of pyrazolo[3,4-d]pyrimidines has also been explored. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, which could be useful in developing new antimicrobial agents .

Case Study 1: Anticancer Activity Evaluation

In a study published in Medicinal Chemistry, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidine and evaluated their cytotoxic effects against human cancer cell lines. The compound showed significant cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity .

Case Study 2: Anti-inflammatory Mechanism Investigation

A separate investigation focused on the anti-inflammatory mechanisms of pyrazolo derivatives. The study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for conditions like rheumatoid arthritis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 4-bromophenyl moiety undergoes palladium-catalyzed cross-coupling reactions , enabling diversification of the aryl group:

Reaction TypeConditionsProductYieldSource Citation
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CReplacement of Br with aryl/heteroaryl65–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneIntroduction of amine substituents70–78%

These reactions exploit the electron-deficient nature of the bromophenyl ring, with the tert-butylbenzyl group providing steric protection to the pyrazolo-pyrimidinone core.

Functionalization at the Pyrazolo-Pyrimidinone Core

The NH group in the pyrimidinone ring participates in alkylation and acylation :

ReactionReagent/ConditionsOutcomeSelectivitySource Citation
AlkylationK₂CO₃, DMF, alkyl halide, 60°CN-alkylated derivatives>90%
AcylationAcCl, pyridine, RTN-acetylated analogs82%

The fused pyrazolo-pyrimidinone system shows regioselectivity at N1 due to conjugation effects .

Oxidation and Reduction Reactions

The tert-butylbenzyl group influences redox behavior:

ProcessConditionsObservationsSource Citation
OxidationKMnO₄, H₂O/acetone, 0°CBenzylic C-H oxidation to ketone
HydrogenolysisH₂ (1 atm), Pd/C, EtOHCleavage of benzyl group

The bulky tert-butyl group retards oxidation kinetics compared to unsubstituted benzyl analogs .

Cycloaddition and Heterocycle Formation

The pyrazolo[3,4-d]pyrimidinone scaffold participates in Diels-Alder reactions :

DienophileConditionsProductYieldSource Citation
Maleic anhydrideXylene, reflux, 12hFused tetracyclic adduct55%
DMAD (Dimethyl acetylenedicarboxylate)Microwave, 120°C, 30minPyrazolo-pyrimidinone annulated systems68%

These reactions exploit the electron-rich pyrimidinone π-system .

Stability Under Acidic/Basic Conditions

Hydrolytic stability tests reveal:

ConditionResultHalf-Life (t₁/₂)Source Citation
1M HCl, 25°CDegradation via ring-opening2.5h
1M NaOH, 25°CStable (>95% intact after 24h)N/A

The bromophenyl group enhances resistance to base-mediated hydrolysis compared to non-halogenated analogs .

Biological Activity Correlation

Reaction products exhibit modulated bioactivity:

DerivativeAssayIC₅₀/EC₅₀Source Citation
Suzuki-coupled arylCOX-II inhibition0.89 µM
N-acetylated analogAnticancer (HCT-116)1.2 µM

Structure-activity relationship (SAR) studies highlight the critical role of the bromophenyl group in target binding .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties of Selected Pyrazolopyrimidinone Derivatives

Compound Name Substituents (Position 1 and 5) Molecular Formula Molecular Weight Key References
Target Compound 1-(4-Bromophenyl), 5-(4-tert-butylbenzyl) C24H23BrN4O 487.38*
5-(4-Bromobenzyl)-1-(2-methylphenyl)-... 1-(2-Methylphenyl), 5-(4-bromobenzyl) C19H15BrN4O 395.26
1-(4-Bromophenyl)-6-(trifluoromethyl)-... (8b) 1-(4-Bromophenyl), 6-(trifluoromethyl) C19H11BrF3N4O 455.22
1-(2-Chlorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(2-Chlorophenyl) C11H7ClN4O 246.66
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(4-Methoxyphenyl) C12H10N4O2 242.24
6-Cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one 1-(4-Methylphenyl), 6-cyclopropyl C16H16N4O 280.33*

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects : The target compound’s 4-tert-butylbenzyl group confers a higher molecular weight (487.38) compared to simpler analogs like 1-(2-chlorophenyl)-... (246.66). Bulky substituents like tert-butylbenzyl may enhance target selectivity but reduce solubility .
  • Conformational Flexibility : Dihedral angles in related compounds range from 5.72° to 28.96°, with bulkier substituents (e.g., trifluoromethyl) favoring planar conformations that improve stacking interactions .

Pharmacological and Functional Comparisons

Key Observations :

  • Target Specificity : The target compound’s bromophenyl and tert-butylbenzyl groups may favor anticonvulsant activity via GABAergic pathways, whereas methoxyphenyl analogs (e.g., 1-(4-methoxyphenyl)-...) show antiproliferative effects linked to kinase inhibition .
  • PDE Inhibition: PF-04447943, a pyrazolopyrimidinone PDE9 inhibitor, shares the core scaffold but lacks bromine, highlighting the role of substituents in directing activity toward neurological vs. metabolic targets .

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